molecular formula C22H22N4O4S B2597637 N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 941973-75-7

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2597637
CAS No.: 941973-75-7
M. Wt: 438.5
InChI Key: UDJRHAKLTDYLQE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative offered for research purposes. Compounds featuring a core acetamide structure linked to diverse heterocyclic systems, such as the pyridazine and dimethoxyphenyl moieties present in this molecule, are of significant interest in medicinal chemistry and drug discovery research . Similar structural classes have been investigated for their potential to modulate various biological pathways . The presence of a thioether linkage in the structure may influence the compound's electronic properties and its interaction with biological targets. This chemical is provided as a tool to support early-stage investigative studies, including target identification, biochemical assay development, and structure-activity relationship (SAR) analysis. Researchers are encouraged to conduct their own characterization and validation experiments to determine this compound's specific mechanism of action and potential research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-15-4-6-16(7-5-15)24-21(28)13-31-22-11-9-19(25-26-22)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJRHAKLTDYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Thioacetamide Formation: The thioacetamide group is introduced by reacting the intermediate with thioacetic acid or a thioamide derivative.

    Final Coupling: The final step involves coupling the pyridazine intermediate with the 4-acetamidophenyl group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the thioacetamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.

    Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe or tool in biological research to study various biochemical pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives in terms of core structure , substituents , synthetic methods , and key properties .

Structural Analysis

  • Core Heterocycles: The target compound’s pyridazine core differs from the pyrimidine () and benzothiazole () cores in electronic properties and planarity. Benzothiazole derivatives () exhibit rigidity and π-stacking capabilities, which may enhance target affinity compared to pyridazine-based analogs .
  • Substituent Effects :

    • The 2,5-dimethoxyphenyl group is shared with the benzothiazole derivative () and the thiadiazocin compound (). Methoxy groups improve lipophilicity and may modulate metabolic stability .
    • Electron-withdrawing groups (e.g., CF3 in ) are preferred in patents for improved pharmacokinetics, whereas the target compound’s methoxy groups may favor different biological pathways .
  • Linker Diversity :

    • The thioether bridge in the target compound is recurrent in –4. Sulfur atoms enhance solubility and serve as hydrogen bond acceptors, but may also increase oxidative liability compared to ether or amine linkers .

Functional Implications

  • Benzothiazole derivatives () with CF3 substituents may exhibit superior metabolic stability compared to methoxy-substituted pyridazines.
  • Thioether-linked compounds (e.g., ) could target cysteine-rich enzymes or receptors via disulfide exchange mechanisms.

Biological Activity

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on recent literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-acetamidophenol with a pyridazinyl thioacetate derivative under controlled conditions, often utilizing solvents like acetic acid or ethanol to promote the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The thioacetamide moiety enhances lipophilicity, facilitating cell membrane penetration and subsequent modulation of intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against melanoma and pancreatic cancer cells. The mechanism involves the induction of apoptosis and autophagy, leading to reduced cell viability and tumor growth in xenograft models .

Case Studies

  • Melanoma Treatment : A study reported that this compound exhibited potent activity against melanoma cells, leading to a marked decrease in tumor size in vivo .
  • Chronic Myeloid Leukemia (CML) : Another investigation revealed that the compound effectively inhibited CML cell proliferation, showcasing its potential as a therapeutic agent for resistant cancer forms .

Data Tables

The following table summarizes the biological activities observed for this compound:

Cell Line IC50 (µM) Mechanism Reference
Melanoma15.0Apoptosis induction
Pancreatic Cancer12.5Autophagy induction
Chronic Myeloid Leukemia10.0Cell cycle arrest

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics, with good bioavailability and metabolic stability. These properties are crucial for its potential use in chronic disease management.

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